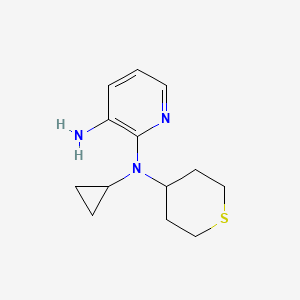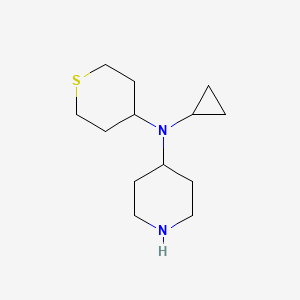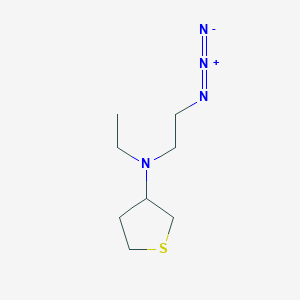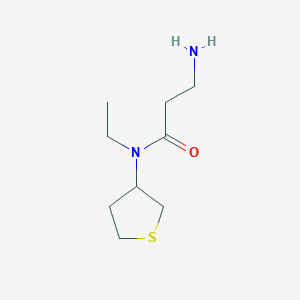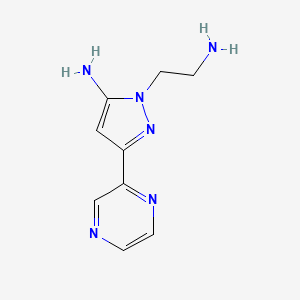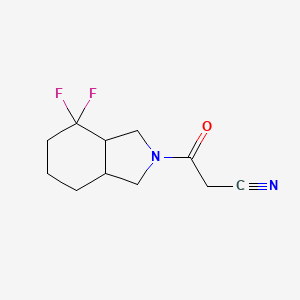
3-(4,4-二氟八氢-2H-异吲哚-2-基)-3-氧代丙腈
描述
3-(4,4-Difluorooctahydro-2H-isoindol-2-yl)-3-oxopropanenitrile, commonly known as DFOI, is an organic compound that has been used in a variety of scientific research applications. DFOI is a colorless, crystalline solid that is soluble in water and alcohols. It is a versatile compound that has been used in a variety of research applications, including drug discovery, organic synthesis, and biochemical studies.
科学研究应用
环境与健康影响研究
全氟烷基化合物 (PFCs) 暴露与健康影响:研究评估了美国普通人群对各种全氟烷基化合物的暴露,记录了广泛的存在和潜在的健康影响。例如,一项研究重点关注全氟化学品 (PFCs) 血清异构体与代谢综合征成分之间的关联,表明线性异构体与支链异构体具有不同的毒代动力学特征和健康影响 (Liu 等人,2018)。
环境持久性和生物蓄积性:关于全氟烷基化合物在环境、野生动物和人类中的持久性和生物蓄积性的研究引起了人们对其潜在毒性的担忧,因此需要对其健康影响和暴露途径进行研究 (Calafat 等人,2007)。
治疗和工业应用
全氟烷烃在麻醉中的应用:全氟烷烃是一种氟代醚,因其在麻醉中的快速诱导和恢复特性而被研究,可能与各种氟化化合物的处理和应用共享机理见解 (Wrigley 等人,1991)。
毒代动力学的生物标志物分析:基于代谢组学的生物标志物对与 3-MCPD 和甘油缩醛相关的化合物进行的研究表明,人们越来越关注了解人类对各种化学物质(包括氟化物质)的毒代动力学和内部暴露 (Jia 等人,2019)。
属性
IUPAC Name |
3-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)4-1-2-8-6-15(7-9(8)11)10(16)3-5-14/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJFEYYIPEHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-difluorooctahydro-2H-isoindol-2-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



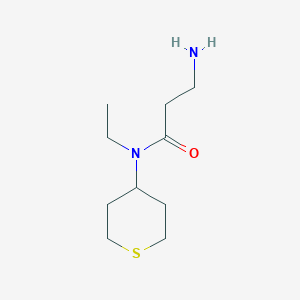


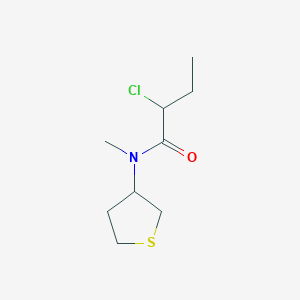


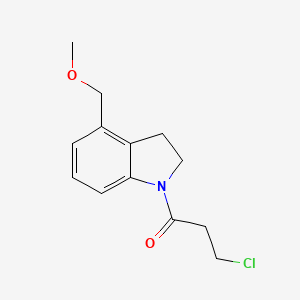
![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)
